molecular formula C21H15ClN2O2 B13139366 1-Amino-8-chloro-2-(4-methylanilino)anthracene-9,10-dione CAS No. 88653-24-1

1-Amino-8-chloro-2-(4-methylanilino)anthracene-9,10-dione

Cat. No.: B13139366
CAS No.: 88653-24-1
M. Wt: 362.8 g/mol
InChI Key: UGMXDVPRQRCDSO-UHFFFAOYSA-N
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Description

1-Amino-8-chloro-2-(p-tolylamino)anthracene-9,10-dione is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is notable for its structural complexity and potential applications in various fields, including organic electronics, dyes, and medicinal chemistry. The anthracene core is known for its photophysical properties, making it a valuable component in materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Amino-8-chloro-2-(p-tolylamino)anthracene-9,10-dione typically involves multi-step organic reactions. One common method includes the following steps:

    Nitration: Anthracene is nitrated to form 1-nitroanthracene.

    Reduction: The nitro group is reduced to an amino group, yielding 1-aminoanthracene.

    Chlorination: The aminoanthracene is then chlorinated to introduce the chlorine atom at the 8-position.

    Amination: Finally, the p-tolylamino group is introduced through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

1-Amino-8-chloro-2-(p-tolylamino)anthracene-9,10-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the quinone form back to the hydroquinone form.

    Substitution: The amino and chloro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Hydroquinone derivatives.

    Substitution: Various substituted anthracene derivatives depending on the nucleophile used.

Scientific Research Applications

1-Amino-8-chloro-2-(p-tolylamino)anthracene-9,10-dione has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its photophysical properties.

    Medicine: Studied for its anticancer properties, particularly in targeting specific cellular pathways.

    Industry: Utilized in the production of dyes and pigments due to its vibrant color and stability.

Mechanism of Action

The mechanism of action of 1-Amino-8-chloro-2-(p-tolylamino)anthracene-9,10-dione involves its interaction with cellular components. In medicinal applications, it targets specific proteins and enzymes, disrupting cellular processes such as DNA replication and repair. This leads to apoptosis in cancer cells. The compound’s photophysical properties also allow it to act as a photosensitizer in photodynamic therapy.

Comparison with Similar Compounds

Similar Compounds

  • 1-Amino-2-methylanthracenedione
  • 1-Amino-2-carboxyanthracenedione
  • 1-Amino-4-chloroanthracenedione

Comparison

1-Amino-8-chloro-2-(p-tolylamino)anthracene-9,10-dione is unique due to the presence of both amino and chloro substituents, which enhance its reactivity and photophysical properties. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for a wide range of applications from materials science to medicinal chemistry.

Properties

CAS No.

88653-24-1

Molecular Formula

C21H15ClN2O2

Molecular Weight

362.8 g/mol

IUPAC Name

1-amino-8-chloro-2-(4-methylanilino)anthracene-9,10-dione

InChI

InChI=1S/C21H15ClN2O2/c1-11-5-7-12(8-6-11)24-16-10-9-14-18(19(16)23)21(26)17-13(20(14)25)3-2-4-15(17)22/h2-10,24H,23H2,1H3

InChI Key

UGMXDVPRQRCDSO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=C(C3=C(C=C2)C(=O)C4=C(C3=O)C(=CC=C4)Cl)N

Origin of Product

United States

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